molecular formula C11H11ClN4O4S B3183286 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 885461-52-9

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3183286
CAS No.: 885461-52-9
M. Wt: 330.75 g/mol
InChI Key: YRNYYDBNKGJLKF-UHFFFAOYSA-N
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Description

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a sulfamoylphenylacetamide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chloromethyl group. The final step involves the coupling of the oxadiazole intermediate with a sulfamoylphenylacetamide derivative under suitable reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and functional groups.

    Condensation Reactions: The presence of the amide and sulfamoyl groups allows the compound to participate in condensation reactions, forming new bonds and larger molecular structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(4-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which may have different substituents and functional groups.

    Sulfamoylphenylacetamide Derivatives: Compounds with variations in the sulfamoyl and phenylacetamide moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O4S/c12-6-11-15-9(16-20-11)5-10(17)14-7-1-3-8(4-2-7)21(13,18)19/h1-4H,5-6H2,(H,14,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNYYDBNKGJLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=NOC(=N2)CCl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147998
Record name N-[4-(Aminosulfonyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885461-52-9
Record name N-[4-(Aminosulfonyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885461-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminosulfonyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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